ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group attached to the imidazo[1,5-a]pyridine core
Preparation Methods
The synthesis of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for preparing imidazole derivatives . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions. Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods may involve the use of alpha halo-ketones and amino nitriles as starting materials .
Chemical Reactions Analysis
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted imidazo[1,5-a]pyridine derivatives . Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide, resulting in the formation of oxidized products .
Scientific Research Applications
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential as an antimicrobial and antiviral agent . In medicine, it is being explored for its potential use in the development of new therapeutic agents for various diseases . Additionally, the compound has applications in the pharmaceutical industry as a precursor for the synthesis of drug candidates .
Mechanism of Action
The mechanism of action of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate and 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine . These compounds share a similar imidazo[1,5-a]pyridine core but differ in the substituents attached to the core structure. The presence of different substituents can significantly influence the chemical reactivity and biological activity of these compounds .
Biological Activity
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a unique imidazo[1,5-a]pyridine core structure with a carboxylate group and a bromine substituent. The synthesis of derivatives within this class often involves reactions such as cyclization and functional group transformations. For instance, studies have demonstrated efficient synthesis methods that yield high purity and good yields of imidazo[1,5-a]pyridine derivatives .
Pharmacological Activities
Antimicrobial Activity
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. A study screening various imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis revealed minimum inhibitory concentrations (MIC) as low as 0.006 μM for some compounds, suggesting potent antitubercular activity . Although specific data on this compound is limited in this context, its structural relatives demonstrate a promising trend.
CNS Activity
The central nervous system (CNS) permeability of imidazo[1,5-a]pyridine derivatives has been a focus in drug development. Compounds designed to improve CNS delivery have shown promising results in preclinical models . However, this compound's specific CNS activity requires further investigation to establish its potential therapeutic applications.
Inhibition of Protein Kinases
Imidazo[1,5-a]pyridine derivatives have been identified as inhibitors of various protein kinases. For example, compounds from this class have been shown to inhibit GSK-3β effectively . This inhibition is crucial as GSK-3β plays a role in several diseases including cancer and neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Study: Antitubercular Activity
In a focused study on imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis, compounds were synthesized and tested for their efficacy. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also exhibited favorable pharmacokinetic profiles in vivo . This highlights the potential of this compound as a candidate for further development in treating tuberculosis.
Properties
Molecular Formula |
C10H13BrN2O2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
ethyl 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h2-6H2,1H3 |
InChI Key |
GQGNMPYVLIHLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1CCCC2)Br |
Origin of Product |
United States |
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